N-(2-Azido-4-methylphenyl)benzamide
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Overview
Description
N-(2-Azido-4-methylphenyl)benzamide is an organic compound that features an azide group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azido-4-methylphenyl)benzamide typically involves the acylation of 2-azido-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azido-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(2-amino-4-methylphenyl)benzamide.
Oxidation: Formation of N-(2-azido-4-carboxyphenyl)benzamide.
Scientific Research Applications
N-(2-Azido-4-methylphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Azido-4-methylphenyl)benzamide involves the reactivity of the azide group. In biological systems, the azide group can undergo bioorthogonal reactions, such as click chemistry, to form stable triazole linkages with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological environments .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)benzamide: Lacks the azide group, making it less reactive in click chemistry applications.
N-(2-Amino-4-methylphenyl)benzamide: Formed by the reduction of N-(2-Azido-4-methylphenyl)benzamide, it has different reactivity and applications.
N-(2-Azido-4-carboxyphenyl)benzamide:
Uniqueness
This compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis and biological applications. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
90300-24-6 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-azido-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12N4O/c1-10-7-8-12(13(9-10)17-18-15)16-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19) |
InChI Key |
NYNJYSCDOHFBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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